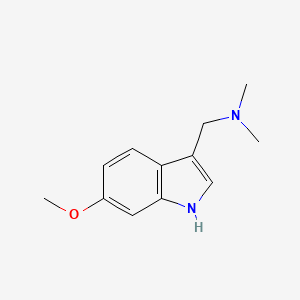

6-Methoxygramine

Description

Overview of Indole (B1671886) Alkaloids and Their Significance in Chemical Biology

Indole alkaloids represent a large and diverse class of naturally occurring compounds characterized by the presence of an indole scaffold. nih.gov This structural motif is a key component in numerous bioactive natural products and synthetic drugs. nih.gov Found in a wide array of organisms, from terrestrial plants to marine invertebrates, these alkaloids exhibit a vast range of pharmacological activities. mdpi.commdpi.com Their biological effects are extensive and include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.com The versatility of the indole ring allows it to interact with various biological targets, making indole alkaloids a significant area of study in chemical biology and drug discovery. researchgate.net Many well-known drugs, such as the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive agent reserpine, are indole alkaloids, highlighting their therapeutic importance. nih.gov

Rationale for Comprehensive Research on 6-Methoxygramine

Within the broad family of indole alkaloids, this compound has emerged as a compound of particular interest for several reasons. Its structure, featuring a methoxy (B1213986) group at the 6-position of the indole ring, provides a unique electronic and steric profile that influences its reactivity and biological interactions. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized as a reactant in the preparation of dopamine (B1211576) D2 receptor antagonists and antitubulin agents. Furthermore, studies on this compound and its derivatives contribute to a deeper understanding of structure-activity relationships within the indole alkaloid class, guiding the design of new compounds with enhanced biological activities. researchgate.net

Historical Context of this compound Studies

The study of gramine (B1672134) and its derivatives, including this compound, has been a subject of chemical research for many decades. Early interest was often driven by the desire to synthesize tryptamine (B22526) derivatives, which are of significant pharmacological interest due to their relationship with serotonin (B10506). mdma.ch Initial syntheses of this compound were reported in the mid-20th century, with various methods being developed and refined over the years. mdma.chgoogle.com More recently, research has focused on its application as a key intermediate in the total synthesis of complex marine alkaloids with potent biological activities, such as the pyrroloiminoquinone alkaloids. researchgate.netresearchgate.net This historical progression reflects the enduring importance of this compound as a versatile tool in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXIQKFKOYJROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402132 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62467-65-6 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Methoxygramine

Nomenclature and CAS Number

Systematic Name: (6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine

Other Names: 6-Methoxy-3-(dimethylaminomethyl)indole

CAS Number: 62467-65-6 molaid.com

Molecular Formula and Weight

Molecular Formula: C₁₂H₁₆N₂O biosynth.com

Molecular Weight: 204.27 g/mol biosynth.com

Physical and Chemical Properties

| Property | Value |

| Melting Point | 93-94.5 °C |

| Boiling Point | 334.7 °C (Predicted) |

| Appearance | Solid |

| Solubility | Soluble in ethanol |

(Data sourced from references mdma.chbiosynth.com)

Natural Occurrence and Biosynthesis of 6 Methoxygramine

Identification of Natural Sources Containing 6-Methoxygramine

The presence of this compound in nature is not widespread, with its identification being confined to a select group of organisms. The primary sources are botanical, while its existence in microbial and marine ecosystems is not well-documented in current scientific literature.

This compound is an indole (B1671886) alkaloid found within the plant kingdom, particularly in certain species of grasses. Research has identified its presence in the roots of Phalaris arundinacea (reed canary grass). umanitoba.ca Furthermore, related methoxylated gramine (B1672134) derivatives have been isolated from Phalaris aquatica, indicating that the genus Phalaris is a key botanical source for this class of compounds. researchgate.net The parent compound, gramine, is more broadly distributed and has been identified in various grasses, including barley (Hordeum vulgare) and giant reed (Arundo donax). feedipedia.orgnaturespot.org However, the 6-methoxy variant appears to be more restricted in its distribution.

Table 1: Botanical Sources of this compound and Related Compounds

| Botanical Source | Compound Identified | Plant Family |

| Phalaris arundinacea (Reed canary grass) | This compound | Poaceae |

| Phalaris aquatica (Harding grass) | Methoxylated gramine derivatives | Poaceae |

While microorganisms, particularly those from the genus Streptomyces and various endophytic fungi, are prolific producers of a vast array of complex alkaloids, the specific production of this compound by microbes has not been reported in the reviewed scientific literature. mdpi.commdpi.com Bacteria and fungi are known to synthesize indole alkaloids through various pathways, often starting from tryptophan. nih.govnih.gov However, current knowledge does not include this compound as a known microbial metabolite.

Marine environments, especially organisms like sponges, are a rich reservoir of unique and biologically active alkaloids. nih.govresearchgate.net These marine natural products often feature novel chemical scaffolds, including diverse indole derivatives. Despite extensive research into marine alkaloids, the isolation of this compound from any marine organism has not been documented to date.

Microbial Production

Elucidation of Biosynthetic Pathways

The biosynthetic pathway for this compound has not been fully elucidated in its entirety. However, based on the well-studied biosynthesis of its parent compound, gramine, and known enzymatic reactions for indole modification, a highly plausible pathway can be proposed.

The biosynthesis of this compound almost certainly begins with the amino acid L-tryptophan. The pathway likely involves a series of enzymatic modifications to both the indole ring and the amino acid side chain.

The proposed key steps are:

6-Hydroxylation of the Indole Ring: The initial step is likely the hydroxylation of the tryptophan indole ring at the C-6 position. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP450). Enzymes capable of hydroxylating the indole ring at various positions, including C-6, have been identified in humans and other organisms. mdpi.comnih.gov In plants, specific CYP450s, such as those in the CYP81F family, are known to hydroxylate indole-containing compounds. nih.gov

O-Methylation of the Hydroxyl Group: The newly formed 6-hydroxy group is then methylated to form a methoxy (B1213986) group. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM). Specific hydroxyindole-O-methyl transferases have been well-characterized, such as the one responsible for melatonin (B1676174) synthesis. nih.gov In plants, enzymes like indole glucosinolate O-methyltransferases (IGMTs) perform similar methylations on hydroxylated indole rings. nih.gov

Side-Chain Rearrangement and Decarboxylation: Following the modification of the indole ring, the tryptophan side chain undergoes a transformation analogous to that in gramine biosynthesis. A recently discovered cytochrome P450, CYP76M57 (named AMI synthase), catalyzes an unusual oxidative rearrangement of tryptophan, shortening the side chain by two carbons to form 3-aminomethylindole (AMI). nih.gov This step involves the loss of the carboxyl group and the C-2 carbon of the original tryptophan side chain.

N-Methylation: The final steps involve the sequential methylation of the primary amine group of the 3-aminomethyl-6-methoxyindole intermediate. Two successive N-methylation reactions, catalyzed by N-methyltransferases (NMTs) and utilizing SAM as the methyl donor, first produce N-methyl-3-aminomethyl-6-methoxyindole and finally yield this compound. The N-methyltransferase involved in gramine biosynthesis is known to act on both 3-aminomethylindole and N-methyl-3-aminomethylindole. expasy.org

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors into final products, thereby delineating biosynthetic pathways. While specific isotope labeling studies for this compound have not been published, the methodology has been fundamental in establishing the pathway for gramine and other complex indole alkaloids. universiteitleiden.nlbiorxiv.orgresearchgate.net

For the gramine pathway, feeding experiments with barley seedlings using L-tryptophan labeled with isotopes such as ¹⁴C, ¹⁵N, and ³H demonstrated that:

Tryptophan is the direct precursor.

The indole ring and the C-3 and amino group of the side chain are incorporated into the gramine molecule.

The C-1 (carboxyl) and C-2 atoms of the tryptophan side chain are lost during the biosynthesis.

To definitively elucidate the proposed pathway for this compound, a similar approach would be required. This would involve feeding a this compound-producing plant, such as Phalaris arundinacea, with a series of isotopically labeled compounds:

Labeled Tryptophan: Using tryptophan with labels at different positions (e.g., on the indole ring, side-chain carbons, or amino nitrogen) would confirm it as the primary precursor.

Labeled 6-Hydroxytryptophan: Successful incorporation of labeled 6-hydroxytryptophan would provide strong evidence for its role as an intermediate.

¹³C or ¹⁴C-labeled S-Adenosyl-L-methionine (SAM): Feeding with methyl-labeled SAM would demonstrate that it is the source of the methyl groups for both the 6-methoxy and the N,N-dimethyl functionalities.

By analyzing the position and quantity of the isotope in the isolated this compound, researchers could confirm the sequence of enzymatic steps and identify the precise origin of each atom in the final molecule. biorxiv.org

Genetic and Molecular Biology Approaches to Biosynthesis

The complete genetic and molecular blueprint for the biosynthesis of this compound has not been fully elucidated. However, research into the biosynthesis of the closely related indole alkaloid, gramine, particularly in barley (Hordeum vulgare), along with enzymatic studies in Phalaris species, provides a strong framework for understanding the likely genetic and molecular mechanisms involved. Current approaches focus on identifying and characterizing the specific genes and enzymes responsible for the key steps in the biosynthetic pathway: the formation of the aminomethylindole core, the hydroxylation of the indole ring at the C-6 position, and the subsequent O-methylation and N-methylation steps.

The Gramine Biosynthesis Model in Barley

Recent breakthroughs in barley have revealed that gramine biosynthesis is controlled by a two-gene cluster. mdpi.com This discovery provides a powerful model for investigating the synthesis of similar indole alkaloids, including this compound. The two key enzymes identified in barley are:

AMI Synthase (AMIS): A cytochrome P450 monooxygenase, specifically CYP76M57, which catalyzes the unusual conversion of tryptophan to 3-aminomethylindole (AMI). This is a critical and previously unknown step in the pathway. mdpi.comscienceopen.com

N-Methyltransferase (NMT): An enzyme that performs two successive methylation steps, converting AMI first to N-methyl-3-aminomethylindole (MAMI) and then to gramine. qtax.seresearchgate.net

This two-gene system has been successfully used to reconstitute gramine production in various heterologous systems, including other plants and yeast, confirming their essential roles. mdpi.comscienceopen.com It is hypothesized that a similar genetic architecture, likely involving a cytochrome P450 and one or more methyltransferases, is responsible for this compound production in plants like Phalaris arundinacea.

Putative Genetic Loci in Phalaris Species

While the specific genes have not been isolated, transcriptomic and genomic analyses of Phalaris arundinacea (reed canary grass) and Phalaris aquatica have generated extensive sequence data. mdpi.comnih.gov These resources are invaluable for identifying candidate genes homologous to those in the barley gramine pathway. Comparative analysis of the chloroplast genomes of these two Phalaris species has also been conducted, which may provide insights into the hereditary factors controlling alkaloid synthesis, as some precursor synthesis steps are linked to plastids. mdpi.com

Key Enzymatic Steps and Associated Genes

Hydroxylation and O-Methylation:

The formation of the 6-methoxy group is a two-step process requiring a hydroxylase and an O-methyltransferase (OMT).

C-6 Hydroxylation: The introduction of a hydroxyl group at the 6th carbon of the indole ring is likely catalyzed by a cytochrome P450 (CYP450) monooxygenase . In plants, CYP450s are a large and diverse family of enzymes known to be involved in the biosynthesis of a vast array of secondary metabolites, including alkaloids. rcin.org.pl While the specific CYP450 responsible for the 6-hydroxylation of a tryptamine-derived intermediate has not yet been identified in Phalaris, it represents a key area of ongoing research.

O-Methylation: Following hydroxylation, an O-methyltransferase (OMT) would transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the newly formed hydroxyl group. Plant OMTs are classified into different types, with those involved in phenylpropanoid and alkaloid biosynthesis typically belonging to the cation-independent class II. mdpi.com The specific OMT for 6-hydroxy-N,N-dimethyltryptamine or a related precursor in the this compound pathway remains to be characterized.

N-Methylation:

The final steps in the biosynthesis involve the methylation of the primary amine group. Enzymatic studies on Phalaris species have provided direct evidence for this activity.

Indolethylamine N-methyltransferases (INMTs): Research on enzymes isolated from Phalaris aquatica (formerly P. tuberosa) has demonstrated the presence of N-methyltransferase activity. These enzymes are capable of methylating various tryptamine (B22526) derivatives. nih.gov One study specifically showed that enzyme preparations from Phalaris can use 6-methoxytryptamine (B1360108) as a substrate, although it was methylated at a lower rate compared to tryptamine and 5-methoxytryptamine. This confirms that the enzymatic machinery to produce methylated derivatives of 6-methoxylated indoles exists within these plants.

The table below summarizes the key and putative enzymes involved in the biosynthesis of this compound, drawing on data from characterized enzymes in Phalaris and the well-defined pathway for gramine in barley.

Interactive Table of Enzymes in Indole Alkaloid Biosynthesis

| Enzyme (Putative or Characterized) | Gene (Putative or Characterized) | Function | Substrate(s) | Product(s) | Organism Studied |

| Tryptophan Decarboxylase | - | Decarboxylation | L-Tryptophan | Tryptamine | Phalaris aquatica |

| Tryptamine 6-Hydroxylase (Putative) | Cytochrome P450 gene | C-6 Hydroxylation | Tryptamine | 6-Hydroxytryptamine | Phalaris spp. (Hypothesized) |

| 6-Hydroxytryptamine O-Methyltransferase (Putative) | OMT gene | O-methylation | 6-Hydroxytryptamine | 6-Methoxytryptamine | Phalaris spp. (Hypothesized) |

| Indolethylamine N-Methyltransferase | INMT | N-methylation | 6-Methoxytryptamine | 6-Methoxy-N-methyltryptamine | Phalaris aquatica |

| Indolethylamine N-Methyltransferase | INMT | N-methylation | 6-Methoxy-N-methyltryptamine | 6-Methoxy-N,N-dimethyltryptamine (this compound) | Phalaris aquatica |

| AMI Synthase (AMIS) | CYP76M57 | Oxidative rearrangement | L-Tryptophan | 3-Aminomethylindole (AMI) | Hordeum vulgare |

| N-Methyltransferase (NMT) | HvNMT | N-methylation | AMI, MAMI | MAMI, Gramine | Hordeum vulgare |

Structure Activity Relationship Sar Studies of 6 Methoxygramine

SAR Principles Applied to 6-Methoxygramine Scaffolds

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. For the this compound scaffold, this involves analyzing how alterations to its three main components—the methoxy (B1213986) group, the indole (B1671886) ring, and the dimethylaminomethyl side chain—affect its interactions with biological targets. Medicinal chemists utilize these principles to design and synthesize new analogues, aiming to enhance desired biological effects while minimizing undesirable ones. The process often involves creating a series of compounds with systematic variations and assessing their biological activity through in vitro and in vivo assays. nih.gov

Quantitative structure-activity relationship (QSAR) models are computational tools that can be employed to predict the biological activity of novel compounds based on their physicochemical properties. spu.edu.sy By developing equations that correlate structural features with activity, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process. spu.edu.sy

Influence of Substituents on Biological Activities

The methoxy group (-OCH3) at the 6-position of the indole ring is a key determinant of this compound's biological profile. Methoxy groups can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. mdpi.comontosight.ai The presence and position of methoxy groups on a core scaffold have been shown to modulate a range of biological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com

In various classes of compounds, the introduction of a methoxy group can enhance cytotoxic activity against cancer cell lines. mdpi.com However, increasing the number of methoxy substituents can sometimes lead to a decrease in activity, potentially due to increased hydrophobicity that hinders transport to the target site. mdpi.com The electronic properties of the methoxy group can also play a role in ligand-target binding by participating in polar interactions. mdpi.com

| Compound/Modification | Number of Methoxy Groups | Observed Effect on Cytotoxicity | Reference |

| Flavonoid Base | 1 | Promotes cytotoxic activity | mdpi.com |

| Heptamethoxyflavone | 7 | Weak cytotoxic effects | mdpi.com |

| Trimethoxy substitution on ring B | 3 | Reduced efficacy | mdpi.com |

This table is illustrative and based on findings from flavonoid research to demonstrate the general principles of methoxy group effects.

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. chiba-u.jp Modifications to the indole ring of this compound can significantly impact its biological activity. The indole nucleus itself is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its high reactivity allows for various chemical modifications. chiba-u.jp

Functionalization at different positions of the indole core can lead to compounds with diverse pharmacological properties. chiba-u.jp For instance, the introduction of a trifluoromethyl group at the 6-position of certain indole derivatives has been shown to increase in vitro antimalarial activity compared to unsubstituted analogues. nih.gov Conversely, substitutions at other positions might diminish activity. nih.gov The development of methods for selective functionalization of the indole ring, such as at the C5 or C7 positions, is an active area of research aimed at creating novel therapeutic agents. chiba-u.jpresearchgate.net

Table 2: Impact of Indole Ring Modifications on Antimalarial Activity of 1,2,4-triazino[5,6b]indole Derivatives

| Compound Type | Substituent at C6 | Antimalarial Activity | Reference |

| 1,2,4-triazino[5,6b]indole | None | Devoid of activity | nih.gov |

| 1,2,4-triazino[5,6b]indole | Trifluoromethyl | Increased in vitro activity | nih.gov |

The dimethylaminomethyl group at the 3-position of the indole ring is a crucial feature of this compound. This side chain can influence the molecule's solubility, basicity, and ability to interact with biological targets. In related structures, modifications to similar amine-containing side chains have been shown to have a profound effect on biological activity.

For example, in a series of methoctramine-related compounds, the nature of the substituents on the nitrogen atoms and the length of the carbon chain separating them were critical for M-2 muscarinic receptor blocking activity. nih.gov N-methylation of the nitrogen atoms could either increase or decrease activity depending on which nitrogens were methylated. nih.gov While specific studies on modifying the dimethylaminomethyl moiety of this compound were not found in the provided results, these findings on related compounds highlight the importance of this functional group for biological interactions. Alterations to this group would likely impact the compound's pharmacokinetic and pharmacodynamic properties.

Effects of Modifications on the Indole Ring System

Conformational Analysis and its Correlation with Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. iupac.org The three-dimensional shape of a molecule is critical for its interaction with a biological target, following the "lock and key" principle. scielo.org.mx Understanding the preferred conformations of this compound is essential for elucidating its mechanism of action and for designing more potent analogues. rsc.org

Computational methods such as molecular mechanics and quantum chemical calculations are used to explore the conformational space of a molecule and identify low-energy, stable conformers. iupac.org These predicted conformations can then be correlated with biological activity. For instance, studies on other bioactive molecules have shown that only specific conformers are capable of binding to the target receptor and eliciting a biological response. nih.govnih.gov The correlation of conformational preferences with activity complements traditional SAR studies by providing a three-dimensional perspective on ligand-receptor interactions. rsc.org

Ligand-Target Interaction Analysis through Computational Modeling

Computational modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for studying how ligands like this compound interact with their biological targets at the molecular level. scielo.org.mxnih.gov These methods can predict the binding mode of a ligand within the active site of a protein and estimate the binding affinity. scielo.org.mx

Structure-based drug design utilizes the three-dimensional structure of the target protein to design or discover new ligands. nih.gov By visualizing the interactions between this compound and its putative target, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. mdpi.comias.ac.in This information is invaluable for rationally designing modifications to the this compound scaffold to improve binding affinity and selectivity. researchgate.net For example, computational approaches can help in understanding why certain substitutions enhance activity while others are detrimental. ias.ac.in

Table 3: Common Computational Methods in Ligand-Target Interaction Analysis

| Computational Method | Purpose | Key Information Obtained | Reference |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Binding pose, binding affinity (scoring functions). | scielo.org.mx |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Stability of the ligand-receptor complex, conformational changes. | iupac.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predictive models for activity of new compounds. | spu.edu.sy |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a ligand for a particular protein target. For a meaningful analysis of this compound, molecular docking studies would need to be performed against specific biological targets. Such studies would typically yield data including binding energy scores (e.g., in kcal/mol) and a detailed map of the interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's binding pocket. However, published research providing this level of detail specifically for this compound is not readily found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational changes and interactions within a biological environment, such as a solvated protein-ligand complex. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds over the simulation period. These simulations are computationally intensive and are typically performed on ligand-receptor complexes identified through methods like molecular docking. As with docking studies, specific MD simulation research focused on this compound is not available in the current body of scientific literature.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are advanced computational techniques that combine the accuracy of quantum mechanics for a small, critical region of a system (like the ligand and the active site of a protein) with the efficiency of molecular mechanics for the surrounding environment. This approach is particularly useful for studying enzymatic reactions or interactions involving significant electronic rearrangements. The application of QM/MM to understand the SAR of this compound would provide a highly detailed picture of its electronic behavior upon binding to a receptor. Currently, there are no specific QM/MM studies published that focus on this compound.

Biological Activities and Mechanistic Investigations of 6 Methoxygramine

Enzyme Inhibition Studies

6-Methoxygramine has been identified as an inhibitor of key enzymatic processes. Research indicates its activity against both monoamine oxidase and mitochondrial oxidases, suggesting a potential role in modulating critical cellular pathways. nih.gov

Monoamine Oxidase (MAO) Inhibition (Type A and B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov The inhibition of these enzymes leads to an increase in the concentration of these monoamines. mdpi.com While this compound has been shown to inhibit MAO-A in rat brain preparations, detailed comparative data on its potency against both isoforms from publicly available literature is limited. nih.gov

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Selectivity refers to an inhibitor's preferential binding to one enzyme isoform over another, often expressed as a selectivity index (SI), which is the ratio of IC50 values for MAO-B to MAO-A. mdpi.com

For this compound, it is reported to inhibit MAO type A. nih.gov However, specific IC50 values that would allow for a precise quantitative assessment of its potency and its selectivity for MAO-A versus MAO-B are not detailed in the available scientific literature. For illustrative purposes, inhibitor potency and selectivity are typically presented as follows:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (IC50B/IC50A) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Example Inhibitor A (Selective for MAO-A) | 0.1 | 10 | 100 |

| Example Inhibitor B (Selective for MAO-B) | 20 | 0.2 | 0.01 |

Enzyme inhibition can be either reversible or irreversible. wikipedia.org

Reversible inhibition involves non-covalent binding of the inhibitor to the enzyme, allowing the inhibitor to dissociate and enzyme activity to be restored. sigmaaldrich.comlibretexts.org This category includes competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Irreversible inhibition occurs when an inhibitor binds to the enzyme through strong covalent bonds, permanently deactivating it. wikipedia.org Restoration of enzyme function requires the synthesis of new enzyme molecules.

The specific mechanism—whether reversible or irreversible—by which this compound inhibits MAO has not been characterized in the reviewed literature.

Kinetic studies are essential to understand the nature of the interaction between an enzyme and an inhibitor. mdpi.com This analysis determines the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme. nih.govpharmacologycanada.org A lower Ki value signifies a higher binding affinity. ebmconsult.com

Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). nih.gov

Non-competitive inhibition: The inhibitor binds to an allosteric (non-active) site, which can occur whether the substrate is bound or not. This reduces the Vmax without affecting the Km. savemyexams.comlibretexts.org

Mixed inhibition: The inhibitor binds to an allosteric site, affecting both Km and Vmax. nih.gov

Detailed kinetic studies providing the Ki value and the specific mode of inhibition for this compound are not available in the surveyed scientific reports. A typical presentation of such kinetic data is shown below for illustrative purposes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|

| This compound | MAO-A | Data Not Available | Data Not Available |

| Example Inhibitor C | MAO-A | 0.05 µM | Competitive |

| Example Inhibitor D | MAO-B | 0.1 µM | Non-competitive |

Reversible vs. Irreversible Inhibition Mechanisms

Mitochondrial Oxidase Inhibition

In addition to its effects on MAO, this compound is described as a mitochondrial oxidase inhibitor. nih.gov Mitochondrial oxidases are components of the electron transport chain, which is central to cellular respiration and energy production. Inhibition of these enzymes can disrupt cellular metabolism.

The compound has been reported to be selective for mitochondria, suggesting it may preferentially accumulate within these organelles. nih.gov The mechanisms for achieving such mitochondrial targeting often involve specific chemical properties, such as being a lipophilic cation (e.g., a triphenylphosphonium group), which takes advantage of the mitochondrial membrane potential to drive accumulation. mdpi.comnih.govfrontiersin.org However, the specific mitochondrial oxidase target of this compound and the precise mechanism underlying its reported selectivity for mitochondria have not been elucidated in the available literature.

Impact on Cellular Respiration and Energy Metabolism

This compound has been identified as a mitochondrial oxidase inhibitor. biosynth.com The primary known enzymatic target of this compound is Monoamine Oxidase A (MAO-A), an enzyme located on the outer membrane of mitochondria. biosynth.comwikipedia.org Mitochondria are central organelles in cellular energy production, responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through the process of cellular respiration. nih.govmdpi.com This process involves the breakdown of fuel molecules and a series of reactions, including the citric acid cycle and oxidative phosphorylation, which take place within the mitochondria. mdpi.combioblast.at

Other Enzyme Targets and Their Implications

The most clearly documented enzyme target for this compound is Monoamine Oxidase A (MAO-A). biosynth.com MAOs are a family of enzymes that catalyze the oxidation of monoamines, playing a crucial role in inactivating monoamine neurotransmitters. wikipedia.orgwikipedia.org Research has demonstrated that this compound inhibits MAO-A in rat brains. biosynth.com

The primary function of MAO-A is to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.org The inhibition of this enzyme by this compound prevents the breakdown of these chemical messengers, thereby increasing their availability in the brain. mayoclinic.org A significant implication of this enzymatic inhibition is the prevention of dopamine oxidation, which leads to its accumulation. biosynth.com This mechanism of action is central to the pharmacological profile of MAO inhibitors, which are used to treat conditions like depression and Parkinson's disease. wikipedia.orgmayoclinic.org

| Enzyme Target | Observed Effect | Implication | Source |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Inhibition | Prevents the oxidation and breakdown of monoamine neurotransmitters, leading to the accumulation of dopamine. | biosynth.com |

Receptor Binding and Modulation

Based on a review of available scientific literature, specific receptor targets for this compound have not been extensively identified or characterized. While related indoleamine compounds may interact with various receptors, there is a lack of direct binding data for this compound itself.

Due to the absence of identified receptor targets for this compound, there is no corresponding agonist or antagonist activity profile available in the scientific literature. An agonist is a substance that binds to and activates a receptor, while an antagonist binds to a receptor but prevents it from being activated. nih.gov Without a confirmed receptor interaction, such a profile cannot be determined.

There is no evidence in the available literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby changing the receptor's response to its endogenous agonist. researchgate.netmdpi.com This mechanism requires the identification of a specific receptor and a distinct allosteric binding site, neither of which has been documented for this compound.

Agonist/Antagonist Activity Profiling

Cellular and Molecular Mechanisms of Action

The primary cellular and molecular mechanism of action for this compound, based on current research, is its function as an inhibitor of the mitochondrial enzyme Monoamine Oxidase A (MAO-A). biosynth.com This action is specific, with the compound binding to the active site of oxidases like MAO. biosynth.com

The mechanism unfolds as follows:

Targeting Mitochondria: this compound acts on MAO-A, which is an enzyme bound to the outer membrane of mitochondria. biosynth.comwikipedia.org

Enzyme Inhibition: It inhibits the catalytic activity of MAO-A. biosynth.com

Modulation of Neurotransmitters: By inhibiting MAO-A, this compound prevents the oxidative deamination of monoamine neurotransmitters. wikipedia.orgmayoclinic.org This results in an increased concentration of these neurotransmitters, including dopamine, in the brain. biosynth.com

This mechanism classifies this compound as a mitochondrial oxidase inhibitor and defines its principal pharmacological effect at the cellular level as the modulation of neurotransmitter metabolism through enzyme inhibition. biosynth.com

Intracellular Signaling Pathway Modulation

The biological effects of a compound are often mediated through its influence on intracellular signaling pathways. These complex networks of molecular interactions are crucial for regulating cellular processes. Research into this compound has begun to explore its role in modulating these pathways, with a particular focus on those involved in neuroinflammation.

Role in Neuroinflammation Pathways

Neuroinflammation is a key factor in the pathology of many neurodegenerative diseases. It involves the activation of glial cells and the production of inflammatory mediators, which are regulated by signaling cascades such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. researchgate.netmdpi.comthermofisher.comwikipathways.orgmedchemexpress.comnih.govnih.govnih.govispezioneperugia.itrockland.comabcam.com

While the synthesis of this compound has been documented, detailed studies on its specific effects on neuroinflammatory pathways are still emerging. The modulation of these pathways often involves the inhibition or activation of key proteins. For instance, the NF-κB pathway is a primary regulator of inflammatory responses, and its activation leads to the transcription of pro-inflammatory genes. nih.govispezioneperugia.itrockland.comabcam.com Similarly, the MAPK and JAK/STAT pathways are critical in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.comthermofisher.comwikipathways.orgnih.govnih.govnih.govnih.govmdpi.commdpi.com

Future research is anticipated to clarify how this compound interacts with components of these pathways, such as IκB kinase (IKK) in the NF-κB pathway or specific kinases within the MAPK cascade, to exert any potential anti-inflammatory effects.

Protein-Ligand Interaction Dynamics

Understanding the interaction between a small molecule like this compound and its protein targets is fundamental to explaining its biological activity. This involves studying the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. wikipedia.orgplos.org

Molecular docking studies are a computational method used to predict the binding mode of a ligand to a protein. mdpi.comnih.govugm.ac.idmdpi.comekb.eg Such studies can provide insights into the potential protein targets of this compound and the nature of the interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. While specific molecular docking data for this compound is not yet widely published, this approach remains a valuable tool for future investigations into its mechanism of action. nih.govugm.ac.idmdpi.comekb.eg

The following table outlines potential protein targets in inflammatory pathways that are often investigated in molecular docking studies.

| Target Protein Family | Specific Target Example | Potential Interaction with Ligand |

| Kinases | Mitogen-Activated Protein Kinase (MAPK) | Competitive or allosteric inhibition |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inhibition of DNA binding or nuclear translocation |

| Cytokine Receptors | Interleukin-6 Receptor (IL-6R) | Antagonistic binding, preventing cytokine signaling |

Gene Expression and Proteomic Alterations

The interaction of a compound with signaling pathways and proteins ultimately leads to changes in gene expression and the cellular proteome. nih.govelifesciences.orgnih.govnih.govbigomics.ch These alterations can provide a comprehensive view of the compound's biological impact.

Gene expression studies, often using techniques like quantitative polymerase chain reaction (qPCR), can reveal whether this compound upregulates or downregulates the transcription of specific genes, such as those encoding inflammatory cytokines. nih.govnih.govscielo.br For example, a decrease in the mRNA levels of IL-6 or TNF-α would suggest an anti-inflammatory effect at the transcriptional level. nih.govnih.gov

Proteomics, the large-scale study of proteins, can identify broader changes in protein expression and post-translational modifications following treatment with a compound. elifesciences.orgnih.govbigomics.chnih.govmdpi.commdpi.com This can uncover novel protein targets and affected pathways that might not be identified through more targeted approaches. While specific proteomic data for this compound is not yet available, this is a crucial area for future research to fully understand its cellular effects.

The table below summarizes the types of alterations that can be investigated.

| Analysis Type | Technique | Potential Findings for this compound |

| Gene Expression | quantitative PCR (qPCR) | Changes in mRNA levels of inflammatory mediators (e.g., IL-6, TNF-α). nih.govscielo.br |

| Proteomics | Mass Spectrometry | Identification of differentially expressed proteins in key cellular pathways. nih.gov |

| Post-Translational Modifications | Western Blot, Mass Spectrometry | Alterations in protein phosphorylation or other modifications. nih.gov |

Preclinical Investigations and Translational Research

In Vitro Cellular Models for Efficacy and Toxicity Profiling

The preclinical evaluation of novel therapeutic candidates, such as the monoamine oxidase (MAO) inhibitor 6-Methoxygramine, relies heavily on the use of robust in vitro cellular models. These systems are instrumental for initial assessments of biological activity, efficacy, and potential toxicity before progressing to more complex and resource-intensive in vivo studies.

Cell Line Selection and Justification

The choice of an appropriate cell line is a critical first step in designing meaningful in vitro experiments for neurodegenerative disorders like Parkinson's disease. The selection is typically guided by the specific research question and the biological characteristics of the cell line that allow for the modeling of disease-relevant pathology.

For investigating a compound like this compound, which is a known MAO inhibitor, cell lines that endogenously express dopamine (B1211576) and are susceptible to neurotoxins that mimic Parkinson's disease pathology are highly relevant. Two such widely utilized cell lines are the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line.

SH-SY5Y Cells: This human-derived cell line is a subline of the SK-N-SH neuroblastoma cell line and possesses the ability to differentiate into a more mature neuronal phenotype with dopaminergic characteristics. nih.govinnoserlaboratories.com These cells can synthesize and metabolize dopamine, making them a suitable model for studying the effects of MAO inhibitors. innoserlaboratories.com Furthermore, SH-SY5Y cells are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are used to induce Parkinson's-like cellular stress and death. nih.govnih.gov This allows for the evaluation of the neuroprotective potential of compounds like this compound against toxin-induced cell damage. ajol.infonih.gov

PC12 Cells: Derived from a rat adrenal medulla pheochromocytoma, the PC12 cell line is another valuable tool for Parkinson's disease research. frontiersin.orgresearchgate.net These cells can synthesize, store, and release catecholamines, including dopamine. frontiersin.org A key feature of PC12 cells is their ability to differentiate into neuron-like cells upon treatment with nerve growth factor (NGF), exhibiting long neurites and electrical excitability. frontiersin.orgresearchgate.net Similar to SH-SY5Y cells, PC12 cells are sensitive to mitochondrial toxins used to model Parkinson's disease, such as 6-OHDA and MPP+. frontiersin.orgnih.gov

The justification for using these cell lines in the study of this compound would be based on their established use in Parkinson's disease research and their ability to model key aspects of the disease pathology, such as dopaminergic function and susceptibility to neurodegeneration.

Table 1: Justification for Cell Line Selection in this compound Studies

| Cell Line | Origin | Key Characteristics | Relevance for this compound Research |

| SH-SY5Y | Human Neuroblastoma | Dopaminergic phenotype, can be differentiated into neuron-like cells, susceptible to 6-OHDA and MPP+ toxicity. nih.govinnoserlaboratories.comnih.gov | Allows for the study of MAO-A inhibition and neuroprotection in a human-derived neuronal context. nih.govinnoserlaboratories.com |

| PC12 | Rat Pheochromocytoma | Synthesizes and releases dopamine, differentiates into neuron-like cells with NGF, sensitive to Parkinson's-related neurotoxins. frontiersin.orgresearchgate.netresearchgate.net | Provides a well-characterized model to assess the effects of this compound on dopaminergic cell survival and function. frontiersin.orgnih.gov |

Dose-Response Characterization and Cytotoxicity Assays

A fundamental aspect of preclinical in vitro testing is to determine the concentration range over which a compound exerts its biological effects and to identify any potential cytotoxicity. This is achieved through dose-response characterization and various cytotoxicity assays.

Dose-response curves are generated by exposing cell cultures to a range of concentrations of the test compound and measuring a specific biological response. mdpi.com For a neuroprotective agent like this compound, this could involve assessing its ability to counteract the toxic effects of a neurotoxin like 6-OHDA or MPP+.

Cytotoxicity assays are crucial for establishing a therapeutic window for the compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used colorimetric assay to assess cell viability. nih.govjapsonline.com It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. From the dose-response curve of a cytotoxicity assay, the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined. mdpi.comnih.gov

For example, to evaluate the cytotoxicity of this compound, SH-SY5Y or PC12 cells would be incubated with increasing concentrations of the compound. The cell viability would then be measured using an MTT assay.

Table 2: Representative Cytotoxicity Data for this compound in SH-SY5Y Cells

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 95 ± 6.1 |

| 50 | 85 ± 7.3 |

| 100 | 60 ± 8.5 |

| 200 | 45 ± 9.2 |

Based on such data, an IC50 value would be calculated to quantify the cytotoxic potential of this compound.

To assess neuroprotective efficacy, a similar experimental setup would be used, but the cells would also be exposed to a neurotoxin. The ability of different concentrations of this compound to rescue cells from toxin-induced death would be quantified.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid and automated testing of large numbers of chemical compounds for a specific biological activity. frontiersin.orgassaygenie.combioassaysys.com HTS assays are designed to be simple, robust, and scalable, often using microplate formats. assaygenie.com

Given that this compound is a known MAO inhibitor, it is plausible that it could have been identified or further characterized through an HTS campaign aimed at discovering novel MAO inhibitors. nih.govfrontiersin.org Such screens often utilize fluorimetric or colorimetric methods to detect the byproducts of MAO activity. frontiersin.orgbioassaysys.com For instance, a common HTS assay for MAO inhibitors measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of monoamines by MAO. frontiersin.orgbioassaysys.com

In a hypothetical HTS for MAO-A inhibitors, a library of compounds would be screened for their ability to inhibit the activity of recombinant human MAO-A. The activity would be measured by the decrease in a fluorescent signal generated by the enzymatic reaction.

Table 3: Representative High-Throughput Screening Data for MAO-A Inhibitors

| Compound ID | Concentration (µM) | MAO-A Inhibition (%) | Hit Confirmation |

| Cmpd-001 | 10 | 5 | No |

| ... | ... | ... | ... |

| This compound | 10 | 85 | Yes |

| ... | ... | ... | ... |

| Cmpd-XYZ | 10 | 8 | No |

Compounds that show significant inhibition, like the hypothetical result for this compound in the table above, would be selected as "hits" for further characterization, including determination of their IC50 values and selectivity for MAO-A versus MAO-B.

In Vivo Animal Models for Pharmacological Evaluation

Animal Models of Parkinson's Disease

To assess the therapeutic potential of this compound for Parkinson's disease, well-established neurotoxin-based animal models are commonly employed. These models aim to replicate the hallmark pathological feature of Parkinson's disease: the degeneration of dopaminergic neurons in the substantia nigra.

The 6-Hydroxydopamine (6-OHDA) Model: The neurotoxin 6-OHDA is a hydroxylated analogue of dopamine. researchgate.net Due to its polar nature, it does not cross the blood-brain barrier and must be directly injected into the brain, typically into the substantia nigra or the medial forebrain bundle of one hemisphere in rodents. researchgate.netneurofit.com This unilateral lesion leads to a progressive loss of dopaminergic neurons and results in quantifiable motor deficits, such as rotational behavior in response to dopamine agonists. nih.govmdpi.com This model is valuable for studying neuroprotection and motor complications. mdpi.com

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a proneurotoxin that, unlike 6-OHDA, can cross the blood-brain barrier. imrpress.comnih.gov In the brain, it is converted to its active toxic metabolite, MPP+, by MAO-B, primarily in astrocytes. nih.govnih.gov MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration, leading to cell death. nih.gov The MPTP model, particularly in mice, is widely used to study the mechanisms of dopaminergic neurodegeneration and to test the efficacy of neuroprotective compounds. nih.govinnoserlaboratories.com

In these animal models, the efficacy of a treatment like this compound would be assessed through a combination of behavioral tests and post-mortem neurochemical and histological analyses.

Behavioral Assessments: A battery of behavioral tests is used to evaluate motor function. In the 6-OHDA model, the apomorphine- or amphetamine-induced rotation test is a standard measure of the extent of the unilateral lesion and the effect of treatment. nih.gov Other tests applicable to both models include the rotarod test for motor coordination and balance, the open field test for general locomotor activity, and tests for akinesia and gait abnormalities. nih.govaging-us.com

Neurochemical and Histological Analysis: Following the completion of behavioral testing, the brains of the animals are analyzed to quantify the extent of neuroprotection. This typically involves:

Immunohistochemistry: Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and count the surviving dopaminergic neurons in the substantia nigra. nih.gov

Neurochemical Analysis: Measuring the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC). A successful neuroprotective agent would be expected to preserve both TH-positive neurons and striatal dopamine levels.

Table 4: Representative Efficacy Assessment of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (turns/min, Mean ± SEM) | TH-Positive Neurons in Substantia Nigra (% of control, Mean ± SEM) | Striatal Dopamine Levels (% of control, Mean ± SEM) |

| Sham | 0.5 ± 0.2 | 100 ± 5 | 100 ± 6 |

| 6-OHDA + Vehicle | 7.8 ± 1.2 | 35 ± 4 | 25 ± 5 |

| 6-OHDA + this compound | 3.2 ± 0.8 | 65 ± 6 | 58 ± 7 |

| p < 0.05 compared to 6-OHDA + Vehicle |

The hypothetical data in the table above illustrates how the efficacy of this compound would be quantified, showing a reduction in motor deficits and preservation of dopaminergic neurons and their terminals.

Behavioral and Histopathological Endpoints

Detailed preclinical studies focusing on the specific behavioral and histopathological effects of this compound are not extensively documented in publicly available scientific literature. However, the general approach for similar compounds involves assessing behavioral changes in animal models to identify potential therapeutic effects or neurotoxicity. nih.govnih.gov For instance, in studies of other novel compounds, behavioral tests such as the Forced Swim Test and Tail Suspension Test are used to evaluate antidepressant-like activity. nih.gov

Histopathological analysis in preclinical research typically involves the microscopic examination of brain tissue to identify any structural changes, inflammation, cellular degeneration, or vascular damage following administration of the test compound. nih.govnih.govresearchgate.net For example, analysis can reveal preserved vascular integrity, reduced edema, or the absence of hydrophobic alterations, which can be indicators of a compound's neuroprotective effects. nih.gov Such detailed analyses for this compound would be a critical component of its preclinical evaluation.

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a pivotal characteristic that determines its potential for treating central nervous system (CNS) disorders. nih.gov

Direct experimental data quantifying the CNS exposure of this compound is limited. However, assessment of a compound's ability to penetrate the BBB can be predicted using computational models based on its physicochemical properties. fda.gov Key factors that influence BBB penetration include molecular weight (with a general threshold of <400 kDa), lipophilicity, and the presence of specific structural motifs like an aromatic ring and a tertiary amine. nih.govfda.gov The structure of this compound, a derivative of gramine (B1672134), suggests potential for CNS penetration, but this requires experimental validation. dss.go.th The process of exposure assessment involves estimating the concentration of a substance to which biological systems may be exposed. nih.govmetals-toolbox.comepa.gov

General strategies exist to modify a compound's ability to cross the BBB. To enhance CNS access, medicinal chemists may employ techniques such as increasing the lipophilicity of the molecule or designing it to utilize endogenous transport systems, a "Trojan horse" approach. nih.govresearchgate.net Acylation, for instance, can enhance lipid solubility and thereby increase BBB penetration. nih.gov Conversely, to restrict CNS access and minimize potential neurotoxicity from a peripherally acting drug, strategies include optimizing physicochemical properties to reduce lipophilicity or increasing the molecule's affinity for efflux transporters that actively remove substances from the brain. nih.govnih.gov Computational modeling and in vitro high-throughput screening are valuable tools in the prospective design of compounds with desired CNS access profiles. nih.gov

Assessment of Central Nervous System (CNS) Exposure

Toxicological Assessments and Safety Pharmacology

Toxicological and safety pharmacology studies are essential components of preclinical research, designed to identify potential adverse effects of a new chemical entity before human trials. nih.govbradford.ac.uksfda.gov.sa Safety pharmacology specifically investigates the effects of a substance on vital functions, with a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems. erbc-group.comeuropa.eu

While specific toxicological data for this compound is not widely published, a comprehensive assessment would involve in vitro tests for cytotoxicity and mutagenicity, as well as in vivo studies to determine potential organ toxicity and to establish a safety profile. coresta.orgnih.gov These assessments are critical for identifying undesirable pharmacodynamic properties that may be relevant to human safety. europa.eu

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. bioagilytix.commsdmanuals.comashp.org Understanding the relationship between PK and PD is crucial for developing safe and effective drug therapies. bioagilytix.comsajaa.co.za

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to pharmacokinetics, characterizing the journey of a compound through the body. bioivt.comyoutube.comnumberanalytics.com These studies are critical for evaluating a compound's potential as a drug candidate. mdpi.comquotientsciences.com

Absorption: The process by which a drug enters the systemic circulation. sajaa.co.za

Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. ashp.org

Metabolism: The transformation of the drug into other compounds (metabolites), which can be active or inactive. bioivt.com

Excretion: The removal of the drug and its metabolites from the body. sajaa.co.za

While some research indicates that representative examples of compounds structurally related to this compound have shown excellent in vitro ADME properties, specific and detailed ADME data for this compound itself are not extensively available in the peer-reviewed literature. researchgate.net A full ADME profile would require in vitro assays and in vivo studies to quantify these processes. bioivt.comnumberanalytics.com

Table 1: Key Parameters in Preclinical Compound Evaluation

| Parameter Category | Specific Endpoints | Purpose |

| Behavioral & Histopathological | Forced Swim Test, Tail Suspension Test, Microscopic tissue examination | To identify potential therapeutic effects and neurotoxicity. nih.govnih.gov |

| Blood-Brain Barrier | In silico modeling (e.g., lipophilicity, molecular weight), In vivo brain concentration measurement | To assess potential for CNS activity. nih.govfda.gov |

| Toxicology & Safety | Cytotoxicity assays, Mutagenicity tests (e.g., Ames test), Cardiovascular and respiratory monitoring | To evaluate the compound's safety profile and identify potential adverse effects. europa.eucoresta.org |

| ADME | Permeability assays (e.g., Caco-2), Metabolic stability assays (e.g., liver microsomes), In vivo pharmacokinetic studies | To understand how the body absorbs, distributes, metabolizes, and excretes the compound. bioivt.comnumberanalytics.commdpi.com |

Biomarker Identification for PD Assessment

The identification of reliable biomarkers is a critical component of preclinical and translational research, providing measurable indicators of a drug's pharmacodynamic (PD) effects. acs.orgnih.gov For a compound like this compound, a derivative of tryptamine (B22526), the search for PD biomarkers would be guided by its presumed mechanism of action and physiological effects. Biomarkers in this context serve to confirm target engagement, elucidate the biological impact of the compound, and provide a basis for assessing its therapeutic potential. acs.org

In the realm of drug discovery, biomarkers can be categorized based on their application, such as for diagnostics, prognostics, or predicting therapeutic response. nih.gov For a novel compound, the initial focus is often on identifying biomarkers that reflect its primary pharmacological activity. The process typically involves screening a wide array of potential candidates, including genes, proteins, and metabolites, in relevant biological samples. nih.govbostongene.com

Preclinical studies with tryptamine derivatives, a class to which this compound belongs, often investigate their interaction with serotonin (B10506) receptors. acs.org For instance, the psychedelic effects of some tryptamines are primarily mediated by the 5-HT2A receptor. acs.org Therefore, a logical starting point for biomarker discovery for this compound would be to investigate downstream signaling molecules and changes in gene or protein expression associated with the activation or modulation of this and other relevant receptors.

While specific biomarker studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework. For example, studies with other tryptamine derivatives have explored changes in neurotransmitter levels and receptor occupancy as potential PD markers. ucl.ac.uk Furthermore, techniques like high-performance liquid chromatography (HPLC) are pivotal in identifying and quantifying potential small molecule biomarkers from biological fluids. azolifesciences.com

It is important to note that a related compound, 5-methoxygramine (B96129), was found to not produce psychedelic-like behavioral effects in animal studies. wikipedia.org This suggests that while receptor interaction is a key area of investigation, the resulting downstream effects and potential biomarkers for this compound may differ significantly from its psychoactive relatives. The identification of specific and sensitive biomarkers for this compound would require dedicated preclinical studies, likely involving in vitro assays and in vivo animal models to correlate molecular changes with physiological responses.

Computational PK/PD Modeling

Computational pharmacokinetic/pharmacodynamic (PK/PD) modeling is an indispensable tool in modern drug development, used to describe and predict the relationship between drug exposure (PK) and its pharmacological effect (PD) over time. nih.gov For a compound like this compound, the application of PK/PD modeling in preclinical and translational research would be aimed at optimizing its development and potential therapeutic use.

The core of PK/PD modeling involves the development of mathematical models that integrate data on drug absorption, distribution, metabolism, and excretion (ADME) with measures of its biological effect. nih.govnih.gov These models can range from relatively simple empirical models to more complex mechanistic models that incorporate physiological processes. nih.govacs.org

For tryptamine derivatives, PK/PD modeling has been employed to understand the complex relationship between plasma concentrations and their effects. For example, population PK/PD modeling has been used to investigate the psychedelic effects of N,N-dimethyltryptamine (DMT) by correlating its concentration with subjective intensity scores. researchgate.net Such models can help in understanding the time course of drug action and the variability in response among individuals.

In the context of this compound, a preclinical PK/PD model would be constructed based on data from in vitro and in vivo studies. This would involve:

Pharmacokinetic Modeling: Characterizing the time course of this compound concentrations in plasma and potentially in the target tissues. This would likely involve a compartmental model to describe its distribution and elimination.

Pharmacodynamic Modeling: Linking the concentration of this compound to a measurable biological effect, such as the modulation of a specific biomarker identified in PD assessment studies. The relationship between drug concentration and effect is often described by models like the Emax model. researchgate.net

Integrated PK/PD Modeling: Combining the PK and PD models to simulate the time course of the drug's effect. This integrated approach can be used to explore different dosing regimens and predict their impact on the desired pharmacological response.

Advanced computational techniques, including physiologically based pharmacokinetic (PBPK) modeling and machine learning approaches, are increasingly being used to enhance the predictive power of PK/PD models. nih.govnih.gov PBPK models, for instance, can incorporate detailed physiological and anatomical information to predict drug distribution in various organs. Machine learning algorithms, such as recurrent neural networks, have shown promise in modeling complex and irregularly sampled PK/PD data. nih.gov

Analytical Methods for 6 Methoxygramine Detection and Quantification

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. oup.com For indole (B1671886) alkaloids like 6-methoxygramine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prevalently used methods. iitk.ac.in

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. slideshare.net It is favored for the analysis of indole alkaloids due to its efficiency, high resolution, and reproducibility. mdpi.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Reversed-phase columns, particularly C18, are commonly used for the separation of alkaloids. fda.gov

The choice of detector is critical for achieving the desired sensitivity and selectivity in HPLC analysis.

UV Detection: Ultraviolet (UV) detection is a common and robust method for detecting chromophoric compounds like indole alkaloids. iitk.ac.in The indole nucleus in this compound absorbs UV light, allowing for its detection. The selection of an appropriate wavelength is key; for many indole alkaloids, detection is often performed around 280 nm, though a full spectral analysis using a Photo Diode Array (PDA) detector is ideal to determine the optimal wavelength for maximum absorbance. nih.govgoogle.com For tryptamine (B22526), a structurally related compound, a detection wavelength of 280 nm has been successfully used. researchgate.net

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for naturally fluorescent compounds or those that can be derivatized to become fluorescent. mdpi.com Many indole alkaloids, including tryptamine and its derivatives, are naturally fluorescent. mdpi.comlcms.cz For gramine (B1672134), a related alkaloid, an excitation wavelength of 280 nm and an emission wavelength of approximately 320 nm have been used, providing strong signal intensity. google.comlcms.cz The high sensitivity of fluorescence detection allows for the quantification of trace amounts of the analyte, with detection limits often in the nanogram range. mdpi.com However, fluorescence intensity can sometimes be affected by quenching phenomena in the presence of other compounds. mdpi.com

Electrochemical Detection (ECD): ECD is an extremely selective and sensitive technique for electroactive compounds that can undergo oxidation or reduction. turkjps.org It is particularly well-suited for the analysis of neurotransmitters and related indole compounds like serotonin (B10506) and its metabolites. google.comturkjps.orgresearchgate.net The analysis is typically performed by applying a specific potential to a working electrode (often glassy carbon) and measuring the resulting current from the oxidation of the analyte. turkjps.org For the analysis of serotonin and related compounds, an oxidation potential of +0.65 V to +1.0 V is often applied. iitk.ac.ingmp-compliance.org This method provides very low detection limits, often reaching picomolar or nanomolar concentrations, making it ideal for analyzing biological samples. turkjps.orgresearchgate.net

Developing and validating an HPLC method ensures its suitability for its intended purpose. The process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics. nih.govich.org

Method development involves optimizing chromatographic conditions, such as the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer), column type (e.g., C18), flow rate, and detector settings, to achieve adequate separation and peak shape. fda.gov

Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of at least 5 concentrations. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables provide illustrative examples of validation data for the analysis of tryptamine and gramine, compounds structurally similar to this compound.

Table 1: Illustrative Linearity Data for Tryptamine Analysis by HPLC-UV researchgate.net

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.05 | 85 |

| 0.25 | 427 |

| 0.50 | 854 |

| 2.50 | 4272 |

| 5.00 | 8545 |

| Regression Equation | Y = 1708.9X - 0.3994 |

| Correlation Coefficient (r) | 1.0000 |

Table 2: Illustrative Accuracy and Precision Data for Gramine Analysis by HPLC-Fluorescence researchgate.net

| Spiked Concentration (pmol/µL) | Measured Concentration (pmol/µL) | Accuracy (% Recovery) | Intra-day Precision (%RSD, n=6) |

| 8 | 7.82 | 97.8 | 6.3 |

| 25 | 26.95 | 107.8 | 2.8 |

| 100 | 112.8 | 112.8 | 0.8 |

Table 3: Illustrative LOD and LOQ Data for Gramine Analysis by HPLC-Fluorescence researchgate.net

| Parameter | Value (pmol/µL) |

| Limit of Detection (LOD) | 0.09 |

| Limit of Quantification (LOQ) | 0.26 |

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. vup.sk It is particularly useful for volatile and semi-volatile compounds. For less volatile alkaloids, derivatization may be necessary to increase their volatility and thermal stability.

Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. vup.sk It measures the ions produced during the combustion of the organic analyte in a hydrogen flame. The detector response is generally proportional to the number of carbon atoms in the molecule, making it excellent for quantitative analysis when calibrated with an appropriate standard. researchgate.nettandfonline.com However, it provides no structural information. chromatographyonline.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides a powerful analytical tool that combines the separation power of GC with the detection and identification capabilities of MS. vup.sk The MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for highly confident identification. While GC-MS is superior for qualitative analysis (identification), GC-FID is often considered more robust for routine quantitative analysis due to its stable response. researchgate.nettandfonline.com

Thin-Layer Chromatography is a simple, rapid, and inexpensive chromatographic technique used for the separation and qualitative identification of compounds. researchgate.net It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel, coated on a flat carrier such as a glass plate or plastic sheet. lcms.cz

For the analysis of indole alkaloids, silica gel plates are commonly used. The sample is applied as a spot near the base of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

The position of the separated spots is characterized by the Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualization: Since many alkaloids are colorless, various visualization methods are employed:

UV Light: Plates containing a fluorescent indicator will show UV-active compounds as dark spots under short-wave UV light (254 nm). researchgate.net

Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Staining Reagents: Spraying or dipping the plate in a specific chemical reagent can produce colored spots. For indole alkaloids, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a classic choice, typically producing blue or purple spots. mdpi.com

A study involving the synthesis of harmaline (B1672942) from 6-methoxytryptamine (B1360108) (a derivative of this compound) utilized TLC on silica gel with solvent systems such as ethyl acetate-formic acid-water-propanol-2 for purity checks.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular mass and structure of compounds. nist.gov When coupled with a separation technique like liquid chromatography, its capabilities are significantly enhanced, making it ideal for analyzing complex mixtures. nist.govmeasurlabs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of biogenic amines like this compound. fda.gov This technique offers advantages over older methods by often eliminating the need for derivatization, which simplifies sample preparation and improves accuracy. fda.govnih.gov In LC-MS, the sample is first separated by liquid chromatography, and then the individual components are ionized and analyzed by the mass spectrometer. measurlabs.com For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. chromatographyonline.com

The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity for quantification. nih.gov For instance, in the analysis of similar compounds, specific precursor-to-product ion transitions are monitored. For 5-methoxy-N,N-dimethyltryptamine (a related compound), the transition m/z 219.2→174.2 is used for quantification. nih.gov A similar targeted approach would be developed for this compound, selecting unique precursor and fragment ions to ensure accurate measurement even in complex biological matrices. The retention time, determined by the liquid chromatography conditions, provides an additional layer of identification. nih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of a Related Indoleamine

| Parameter | Value | Reference |

| Compound | 5-Methoxy-N,N-dimethyltryptamine | nih.gov |

| Ionization Mode | Positive Ion Spray | nih.gov |

| MRM Transition | m/z 219.2 → 174.2 | nih.gov |